7-Hydrazinyl-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine

Antiproliferative Kinase inhibition Antimicrobial

7‑Hydrazinyl‑2‑methyl‑3,5‑diphenylpyrazolo[1,5‑a]pyrimidine (C₁₉H₁₇N₅, MW 315.38 g·mol⁻¹) is a fully substituted pyrazolo[1,5‑a]pyrimidine that features a hydrazinyl group at position 7, a methyl at position 2, and phenyl rings at positions 3 and 5. The pyrazolo[1,5‑a]pyrimidine scaffold is a privileged heterocyclic core in medicinal chemistry, often exploited for kinase inhibition, antimicrobial activity, and photophysical applications.

Molecular Formula C19H17N5
Molecular Weight 315.4 g/mol
Cat. No. B4509558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydrazinyl-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC19H17N5
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)NN
InChIInChI=1S/C19H17N5/c1-13-18(15-10-6-3-7-11-15)19-21-16(14-8-4-2-5-9-14)12-17(22-20)24(19)23-13/h2-12,22H,20H2,1H3
InChIKeyBMJLPLBZGJGBIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydrazinyl-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine: Procurement-Relevant Baseline and Core Structural Characteristics


7‑Hydrazinyl‑2‑methyl‑3,5‑diphenylpyrazolo[1,5‑a]pyrimidine (C₁₉H₁₇N₅, MW 315.38 g·mol⁻¹) is a fully substituted pyrazolo[1,5‑a]pyrimidine that features a hydrazinyl group at position 7, a methyl at position 2, and phenyl rings at positions 3 and 5. The pyrazolo[1,5‑a]pyrimidine scaffold is a privileged heterocyclic core in medicinal chemistry, often exploited for kinase inhibition, antimicrobial activity, and photophysical applications [1]. For this specific derivative, no curated bioactivity data, crystallographic information, or validated analytical reference standards could be located in public scientific databases (PubChem, ChEMBL, BindingDB) at the time of this analysis. The compound appears primarily as a research chemical listed in vendor catalogues; however, sources that are excluded by the present analysis prevent citation of those entries. Consequently, the baseline characterisation is limited to predicted molecular properties derived from validated in silico tools and an understanding of the general class behaviour of pyrazolo[1,5‑a]pyrimidines.

Why In-Class Pyrazolo[1,5-a]pyrimidine Analogs Cannot Substitute 7-Hydrazinyl-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine Without Quantitative Differentiation


Even within the densely populated pyrazolo[1,5‑a]pyrimidine family, minor structural variations—such as the presence or absence of a C2‑methyl group, the nature of the C7 substituent (hydrazinyl vs. amino, chloro, or alkoxy), and the aryl substitution pattern—can drastically alter key properties including lipophilicity, hydrogen‑bonding capacity, metabolic stability, and target‑binding kinetics [1]. For 7‑hydrazinyl‑2‑methyl‑3,5‑diphenylpyrazolo[1,5‑a]pyrimidine, the unique combination of a nucleophilic hydrazine handle and a fully aromatic, hydrophobic periphery theoretically confers distinct reactivity (e.g., hydrazone formation) and physicochemical profiles not shared by its 7‑amino, 7‑chloro, or des‑methyl analogues. However, in the absence of any published head‑to‑head comparative data for this precise compound, no quantitative justification can currently be made that would compel a scientific user to select it over a structurally related alternative. Generic substitution therefore carries an unquantifiable risk that the desired biological, physicochemical, or synthetic performance will not be reproduced. The remaining sections document the current evidence gap and provide a framework for the studies that would be required to establish credible differentiation.

Quantitative Differential Evidence for 7-Hydrazinyl-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine: Current Status and Critical Gaps


Absence of Direct Head-to-Head Biological Data Prevents Comparator-Based Activity Ranking

No published study was identified that directly compares the IC₅₀, EC₅₀, Kd, or MIC of 7‑hydrazinyl‑2‑methyl‑3,5‑diphenylpyrazolo[1,5‑a]pyrimidine against any biological target or cell line with that of a close structural analog (e.g., 7‑amino‑2‑methyl‑3,5‑diphenylpyrazolo[1,5‑a]pyrimidine or 7‑hydrazinyl‑3,5‑diphenylpyrazolo[1,5‑a]pyrimidine). All bioactivity data that exist for pyrazolo[1,5‑a]pyrimidines bearing a 7‑hydrazinyl substituent pertain to different substitution patterns (e.g., 7‑hydrazinyl‑5‑methylpyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile derivatives) and cannot be extrapolated to the title compound because of the profound impact of the C3‑cyano and C5‑methyl groups on electronic distribution and target engagement [1]. Without quantitative comparator data, no differentiation claim can be substantiated.

Antiproliferative Kinase inhibition Antimicrobial

Predicted Physicochemical Properties Offer Only Weak Differentiation from the 7-Desmethyl Analog

Predicted physicochemical constants derived from ACD/Labs Percepta and EPISuite modules (accessed via ChemSpider) indicate that the C2‑methyl group marginally increases lipophilicity compared to the 7‑desmethyl analogue 7‑hydrazinyl‑3,5‑diphenylpyrazolo[1,5‑a]pyrimidine (CSID: 4086444). The predicted logP (ACD/LogP) of the title compound is approximately 3.45, versus 3.13 for the des‑methyl analogue; the predicted logD at pH 7.4 is 2.81 versus 2.49 . Polar surface area (68 Ų) and hydrogen‑bond donor count (3) are identical. These differences are within the typical uncertainty of in silico predictions (±0.4 log units) and are unlikely to translate into a meaningful pharmacokinetic or solubility advantage that would drive a procurement choice. Because the values are entirely predicted and not experimentally validated, they are classified as supporting evidence only.

Lipophilicity Hydrogen bonding ADME prediction

Synthetic Utility: Hydrazone-Formation Potential Unvalidated Against 7-Amino or 7-Chloro Analogs

The 7‑hydrazinyl substituent is a well‑established handle for pH‑responsive hydrazone formation, a strategy commonly employed in antibody‑drug conjugate (ADC) linker chemistry and prodrug design [1]. By contrast, the 7‑chloro analog (7‑chloro‑2‑methyl‑3,5‑diphenylpyrazolo[1,5‑a]pyrimidine, CAS 890623‑84‑4) would require transition‑metal‑catalysed cross‑coupling for further functionalisation, while the 7‑amino analog would form acid‑labile imines with lower hydrolytic stability than hydrazones. However, no experimental study has compared the hydrazone‑formation kinetics, pH‑dependent stability, or conjugation efficiency of the title compound with any of these analogs. Without such data, the synthetic advantage remains a class‑level inference that cannot be quantified for procurement purposes.

Bioconjugation Prodrug design Hydrazone chemistry

Currently Justifiable Application Scenarios and Prerequisites for 7-Hydrazinyl-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine


Exploratory Medicinal Chemistry Requiring a C7-Hydrazine Building Block with 3,5-Diphenyl Substitution

The compound may serve as a versatile intermediate for the synthesis of hydrazone- or pyrazole-fused libraries when a 2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine core is specifically required. The hydrazinyl group at C7 permits condensation with aldehydes or ketones, enabling late-stage diversification. However, procurement should be contingent on in-house validation of hydrazone formation efficiency and stability, as no published protocols for this specific scaffold exist [1].

Physicochemical Reference Standard for Structure-Property Relationship (SPR) Studies of Pyrazolo[1,5-a]pyrimidines

The compound’s well-defined substitution pattern and the availability of predicted physicochemical descriptors (logP, logD, PSA) make it a candidate for inclusion in SPR datasets aimed at understanding the impact of C2‑methylation and C7‑hydrazinyl substitution on chromatographic retention or solubility. Such use requires experimental determination of logP/logD, solubility, and pKa to replace the current predicted values [1].

Negative Control or Tool Compound in Assays Evaluating 7-Substituted Pyrazolo[1,5-a]pyrimidines

If future studies generate target-specific activity data for 7-amino, 7-chloro, or 7-alkoxy analogs, this compound could serve as a matched-pair control to isolate the contribution of the hydrazinyl group. At present, the absence of any bioactivity data limits this role to a prospective recommendation only.

Quote Request

Request a Quote for 7-Hydrazinyl-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.